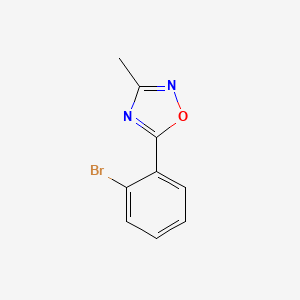

5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(2-bromophenyl)-3-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAFKUCVAVUCHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592400 |

Source

|

| Record name | 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375857-64-0 |

Source

|

| Record name | 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its prevalence in numerous experimental and marketed drugs stems from its role as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and favorable pharmacokinetic profiles.[3] The unique electronic properties of the 1,2,4-oxadiazole ring, including its ability to act as a hydrogen bond acceptor and its rigid planar structure, make it a valuable scaffold for designing molecules with specific biological activities.[4] This guide provides a comprehensive technical overview of the synthesis and characterization of a specific derivative, 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole, a compound with potential applications in the development of novel therapeutic agents. The presence of the bromophenyl moiety offers a versatile handle for further structural modifications through cross-coupling reactions, making it an attractive building block for creating diverse chemical libraries.

Strategic Synthesis of this compound: A Two-Step Approach

The most prevalent and versatile method for constructing the 1,2,4-oxadiazole core involves the cyclization of an amidoxime precursor with a carbonyl-containing compound.[1] This guide details a reliable two-step synthesis of this compound, commencing with the preparation of the key intermediate, 2-bromobenzamidoxime, followed by its cyclization with an appropriate acetylating agent.

Step 1: Synthesis of 2-Bromobenzamidoxime

The initial step involves the conversion of a nitrile to an amidoxime. This transformation is a cornerstone in the synthesis of 1,2,4-oxadiazoles.[3]

Reaction Scheme:

Causality Behind Experimental Choices:

-

Starting Material: 2-Bromobenzonitrile is a commercially available and stable starting material.[5][6]

-

Reagent: Hydroxylamine (often used as its hydrochloride salt with a base) is the reagent of choice for converting nitriles to amidoximes. The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbon of the nitrile group.

-

Solvent: A protic solvent like ethanol is typically used to facilitate the dissolution of the reactants and the reaction progress.

-

Base: A base, such as sodium carbonate or triethylamine, is required to neutralize the hydrochloric acid formed when using hydroxylamine hydrochloride, thereby liberating the free hydroxylamine for the reaction.

Detailed Experimental Protocol:

-

To a solution of 2-bromobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 2-bromobenzamidoxime, which can be purified by recrystallization.

Step 2: Synthesis of this compound

The final step is the cyclization of the amidoxime with an acetylating agent to form the 1,2,4-oxadiazole ring. The reaction of an amidoxime with an acyl chloride is a well-established and efficient method for this transformation.[1][3]

Reaction Scheme:

Causality Behind Experimental Choices:

-

Acylating Agent: Acetyl chloride is a highly reactive acylating agent that readily reacts with the amidoxime. The electrophilic carbonyl carbon of acetyl chloride is attacked by the nucleophilic nitrogen of the amidoxime.

-

Solvent: An aprotic solvent such as pyridine or a mixture of a non-nucleophilic organic solvent and a base (e.g., dichloromethane with triethylamine) is used to prevent unwanted side reactions of the acyl chloride with the solvent.[7] Pyridine can also act as a base to neutralize the HCl generated during the reaction.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating to promote the cyclodehydration of the O-acylamidoxime intermediate.

Detailed Experimental Protocol:

-

Dissolve 2-bromobenzamidoxime (1.0 eq) in pyridine and cool the solution in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the combined organic layers with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizing the Synthetic Workflow:

Caption: Synthetic pathway for this compound.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₇BrN₂O |

| Molecular Weight | 239.07 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available; expected to be a crystalline solid with a defined melting point. |

Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound based on the analysis of structurally related compounds.[8][9][10][11][12][13][14]

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80-7.20 (m, 4H, Ar-H), 2.65 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 175.0 (C-O), 168.0 (C=N), 134.0, 132.0, 130.0, 128.0, 125.0, 122.0 (Ar-C), 11.5 (CH₃) |

| IR (KBr, cm⁻¹) | ~3100 (Ar C-H str.), ~1610 (C=N str.), ~1580 (Ar C=C str.), ~1450 (C-H bend), ~1250 (C-O str.), ~750 (C-Br str.) |

| Mass Spectrometry (ESI-MS) | m/z 239.98 [M+H]⁺, 241.98 [M+H+2]⁺ |

Interpretation of Spectroscopic Data:

-

¹H NMR: The aromatic protons are expected to appear as a complex multiplet in the downfield region. The methyl protons should appear as a sharp singlet in the upfield region.

-

¹³C NMR: The two carbons of the oxadiazole ring are expected to have distinct chemical shifts in the downfield region. The aromatic carbons will appear in the typical aromatic region, and the methyl carbon will be in the upfield region.[13]

-

IR Spectroscopy: The IR spectrum should show characteristic absorption bands for the aromatic C-H stretching, the C=N stretching of the oxadiazole ring, the aromatic C=C stretching, and the C-Br stretching.[15]

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for the presence of a bromine atom (M and M+2 peaks with approximately equal intensity).[16]

Visualizing the Characterization Logic:

Caption: Relationship between characterization methods and structural information.

Conclusion and Future Directions

This guide has outlined a robust and well-established methodology for the synthesis of this compound, a valuable building block in drug discovery. The detailed experimental protocols and the rationale behind the choice of reagents and conditions provide a solid foundation for researchers in this field. The predicted characterization data serves as a reliable reference for the verification of the synthesized product.

The versatile nature of the 2-bromophenyl substituent opens up numerous avenues for further chemical exploration. This compound can serve as a precursor for the synthesis of more complex molecules through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These modifications would allow for the generation of a library of novel 1,2,4-oxadiazole derivatives for biological screening, potentially leading to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

- Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (URL not available)

- Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. (URL not available)

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. (URL: [Link])

- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (URL not available)

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (URL: [Link])

- Asian Journal of Pharmaceutical Research and Development Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4. (URL not available)

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. (URL: [Link])

-

Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PMC - PubMed Central. (URL: [Link])

-

Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. (URL: [Link])

-

SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (URL: [Link])

-

Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. (URL: [Link])

-

Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journals. (URL: [Link])

- 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (URL not available)

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. (URL: [Link])

- Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Academic Scientific Journals. (URL not available)

-

3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole. PubChem. (URL: [Link])

-

2-Bromobenzonitrile. PubChem. (URL: [Link])

- (PDF)

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Open Access Journals - Research and Reviews. (URL: [Link])

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. (URL: [Link])

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. (URL: [Link])

-

Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. (URL: [Link])

-

Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. (URL: [Link])

-

Reactions of Acyl Chlorides Involving Nitrogen Compounds. Chemistry LibreTexts. (URL: [Link])

-

What should i reconsider in my experiment for acyl chloride to be formed?. ResearchGate. (URL: [Link])

- 2042-37-7|2-Bromobenzonitrile|BLD Pharm. (URL not available)

- PROCESS FOR THE PREPARATION OF PURE 2-CYANOPHENYLBORONIC ACID AND ESTERS THEREOF, INTERMEDIATES OF PERAMPANEL OR OF E2040. Googleapis.com. (URL: )

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsm.com [ijpsm.com]

- 3. rjptonline.org [rjptonline.org]

- 4. mdpi.com [mdpi.com]

- 5. 2-Bromobenzonitrile | C7H4BrN | CID 16272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-溴苄腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. orgchemres.org [orgchemres.org]

- 10. rsc.org [rsc.org]

- 11. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. journalspub.com [journalspub.com]

- 16. PubChemLite - 3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole (C9H7BrN2O) [pubchemlite.lcsb.uni.lu]

spectroscopic data (NMR, IR, MS) of 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole

An In-depth Technical Guide to the Spectroscopic Profile of 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, the 1,2,4-oxadiazole scaffold is of particular interest. It is recognized as a valuable bioisostere for amide and ester functionalities, a strategic substitution that can enhance the metabolic stability and pharmacokinetic profile of a lead compound.[1][2][3] The target of this guide, this compound, represents a key synthetic intermediate, combining the stable oxadiazole core with a functionalized aromatic moiety. The ortho-bromophenyl group offers a reactive handle for further chemical elaboration through cross-coupling reactions, making it a versatile building block for creating diverse molecular libraries.

The definitive structural confirmation and purity assessment of such novel compounds are critically dependent on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a composite and unambiguous fingerprint of the molecule. While direct experimental spectra for this compound are not widely available in public-domain literature, this guide serves to provide a comprehensive and predictive analysis of its spectroscopic characteristics. Leveraging foundational spectroscopic principles and comparative data from structurally analogous compounds, we will construct a detailed and scientifically-grounded spectral profile for this important molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the molecular structure of this compound is presented below with a systematic atom numbering scheme. This convention will be used consistently throughout the subsequent analysis.

Predicted ¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is expected to show distinct signals for the methyl protons and the four aromatic protons.

-

Methyl Protons (C13-H): The three protons of the methyl group attached to C3 of the oxadiazole ring are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet. Based on data for other 3-methyl-1,2,4-oxadiazole derivatives, this signal is predicted to be in the upfield region, around δ 2.5 - 2.7 ppm .[4][5]

-

Aromatic Protons (C7-H, C8-H, C9-H, C10-H): The four protons on the 2-bromophenyl ring are in different chemical environments and will exhibit spin-spin coupling. The ortho-substitution pattern leads to a complex but predictable set of multiplets.

-

The proton ortho to the bromine (C10-H) and the proton ortho to the oxadiazole ring (C7-H) will be the most deshielded due to the electron-withdrawing effects of the adjacent substituents. They are expected to appear as doublets or doublet of doublets in the range of δ 7.8 - 8.2 ppm .

-

The other two protons (C8-H, C9-H) will be more shielded and are expected to appear as multiplets (triplets or doublet of doublets) in the range of δ 7.4 - 7.7 ppm . The ortho-positioning of the bulky bromophenyl group can cause steric hindrance, potentially restricting the rotation around the C5-C6 bond and leading to more complex splitting patterns than a simple disubstituted benzene ring.[6]

-

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 2.6 | Singlet (s) | 3H | C13-H ₃ |

| ~ 7.8 - 8.2 | Multiplet (m) | 2H | Aromatic CH (C7-H, C10-H) |

| ~ 7.4 - 7.7 | Multiplet (m) | 2H | Aromatic CH (C8-H, C9-H) |

Table 4: Predicted Major Mass Fragments (EI-MS)

| m/z (⁷⁹Br/⁸¹Br) | Predicted Fragment Ion | Notes |

|---|---|---|

| 238 / 240 | [C₉H₇BrN₂O]⁺˙ | Molecular Ion (M⁺) |

| 183 / 185 | [C₇H₄BrO]⁺ | 2-Bromobenzoyl cation |

| 155 / 157 | [C₆H₄Br]⁺ | 2-Bromophenyl cation |

| 119 | [C₇H₄NO]⁺ | Phenylisocyanate or Benzonitrile oxide radical cation |

| 76 | [C₆H₄]⁺ | Benzyne radical cation |

Synthesis and Experimental Protocols

Plausible Synthetic Route

A common and effective method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the cyclocondensation of an amidoxime with an acyl chloride. [1][2][7]For the target molecule, this would involve the reaction of acetamidoxime with 2-bromobenzoyl chloride in the presence of a mild base like pyridine or triethylamine.

General Protocol for Spectroscopic Analysis

The following are generalized, self-validating protocols for obtaining the spectroscopic data for a novel solid compound like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

-

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified solid sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent contains a known internal standard, typically tetramethylsilane (TMS, 0.0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument).

-

¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves 16-32 scans with a relaxation delay of 1-2 seconds.

-

¹³C Spectrum Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

-

Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling patterns to assign signals to specific nuclei in the molecule.

-

2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal of the FTIR spectrometer. Ensure good contact by applying pressure with the built-in clamp. This method requires minimal sample preparation.

-

Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology:

-

Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The detector records the abundance of each ion at its specific m/z value.

-

Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (confirming the molecular weight and presence of bromine via the M/M+2 pattern) and interpret the major fragment ions to deduce the molecular structure.

-

Conclusion

This guide provides a comprehensive, predictive spectroscopic profile for this compound. The predicted ¹H and ¹³C NMR, IR, and MS data collectively form a unique molecular fingerprint that is essential for the unambiguous identification and characterization of this compound. The ortho-bromophenyl moiety and the 3-methyl-1,2,4-oxadiazole ring each contribute distinct and identifiable features to the spectra, from the characteristic bromine isotope pattern in MS to the specific aromatic coupling in NMR and key vibrational bands in IR. The protocols outlined herein provide a robust framework for researchers to obtain and validate this data experimentally, ensuring the scientific integrity required in the fields of drug development and chemical synthesis.

References

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. [Link]

-

ResearchGate. (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Retrieved from [Link]

-

PubMed. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews. [Link]

-

MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules, 28(23), 7801. [Link]

-

SciSpace. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224. [Link]

-

ACS Publications. (2017). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Journal of Chemical Theory and Computation, 13(11), 5798-5819. [Link]

-

University of Alberta Libraries. (2019). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

ResearchGate. (2018). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra for aliphatic and aromatic bromine-based polyols. Retrieved from [Link]

-

ACS Publications. (2021). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Nickel. Organometallics, 40(10), 1435-1445. [Link]

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]

-

University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

-

ResearchGate. (2022). Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ACS Publications. (2023). Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection. Analytical Chemistry, 95(36), 13543-13551. [Link]

-

PubMed Central. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(4), 843. [Link]

-

Fiveable. (2025). Ortho-Substituted Benzenes Definition. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

SciELO. (2007). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 18(1), 164-171. [Link]

-

PubMed Central. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(19), 6667. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

-

ACS Publications. (1992). Synthesis and Use of 5-Vinyl-1,2,4-oxadiazoles as Michael Acceptors. A Rapid Synthesis of the Potent Muscarinic Agonist L-670,548. The Journal of Organic Chemistry, 57(24), 6517-6520. [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]

-

MDPI. (2022). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 27(15), 4786. [Link]

-

Heterocycles. (1980). Mass spectrometry of oxazoles. 14(6), 739-752. [Link]

-

PubMed. (1979). Toxicity of ortho-substituted bromobenzenes to isolated hepatocytes: comparison to in vivo results. Toxicology and Applied Pharmacology, 48(1 Pt 1), 1-11. [Link]

-

PubMed. (2003). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. The Journal of Organic Chemistry, 68(24), 9384-9388. [Link]

-

PubMed. (1979). In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity. Drug Metabolism and Disposition, 7(6), 377-384. [Link]

-

Royal Society of Chemistry. (2005). Ortho-substituted iodobenzenes as novel organocatalysts for bromination of alkenes. Chemical Communications, (26), 3331-3333. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-METHYL-1,2,4-OXADIAZOL-5-AMINE(3663-39-6) 1H NMR spectrum [chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. fiveable.me [fiveable.me]

- 7. researchgate.net [researchgate.net]

solubility and stability of 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole

An In-Depth Technical Guide for the Physicochemical Characterization of 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Foreword: The Imperative of Early-Stage Physicochemical Profiling

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A molecule's intrinsic physicochemical properties, namely its solubility and stability, are foundational pillars that dictate its journey from a promising hit to a viable clinical candidate. Poor aqueous solubility can cripple oral bioavailability, while instability can lead to loss of potency, formation of toxic degradants, and insurmountable formulation challenges. The 1,2,4-oxadiazole scaffold is a privileged heterocycle in medicinal chemistry, valued for its role as a bioisostere for esters and amides and its presence in a wide array of biologically active agents. This guide provides a comprehensive framework for the rigorous evaluation of a specific analogue, this compound, establishing a robust, self-validating methodology for researchers in the pharmaceutical sciences.

Molecular Profile and Structural Considerations

Before embarking on experimental analysis, a thorough in-silico and theoretical assessment is crucial. This initial step informs experimental design and aids in the interpretation of subsequent results.

Compound Identity:

-

Systematic Name: this compound

-

Molecular Formula: C₉H₇BrN₂O

-

Molecular Weight: 239.07 g/mol

The structure features a 1,2,4-oxadiazole core, which is generally a stable, aromatic heterocycle.[1] Key substituents that will govern its properties are the methyl group at the C3 position and the 2-bromophenyl group at the C5 position. The bromine atom, being an electron-withdrawing group, and the overall phenyl ring contribute significantly to the molecule's lipophilicity. The ortho-position of the bromine may induce steric effects that could influence crystal packing and interactions with solvents or biological targets.

A Methodological Approach to Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. A multi-faceted approach, encompassing both kinetic and thermodynamic measurements, is required for a complete picture.[2]

Rationale for Experimental Design

The choice of solubility assay depends on the stage of drug discovery.

-

Kinetic Solubility: Measured by precipitating a compound from a DMSO stock solution into an aqueous buffer.[2] This high-throughput method is ideal for early-stage screening to quickly flag compounds with potential solubility liabilities.

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a solvent.[3] This "shake-flask" method is more time-consuming but is considered the gold standard for late-stage discovery and pre-formulation.

The workflow below outlines a logical progression for characterizing the solubility of this compound.

Caption: Workflow for comprehensive solubility assessment.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed as a self-validating system to ensure data integrity.

-

Preparation of Buffers: Prepare physiologically relevant buffers: 0.01 M HCl (pH 2.0), Phosphate-Buffered Saline (PBS, pH 7.4), and a borate buffer (pH 9.0). Filter all buffers through a 0.22 µm filter.

-

Compound Addition: Add an excess of solid this compound to 2 mL glass vials containing 1.5 mL of each buffer. "Excess" is confirmed visually by the presence of undissolved solid. A good starting point is ~2 mg of compound.

-

Equilibration: Seal the vials and place them in a shaker or rotator incubator set to a constant temperature (e.g., 25°C or 37°C). Allow the suspension to equilibrate for at least 24 hours.

-

Causality: 24-48 hours is typically sufficient to ensure a true thermodynamic equilibrium is reached between the solid and dissolved states.[3]

-

-

Phase Separation: After equilibration, allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm PVDF syringe filter to remove all undissolved particles.

-

Trustworthiness: The choice of filter material is critical. A preliminary filter-binding study should be performed to ensure the compound does not adsorb to the filter, which would lead to an underestimation of solubility.[4]

-

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase (e.g., 50:50 Acetonitrile:Water) to a concentration within the linear range of the analytical method. Analyze the concentration using a validated HPLC-UV method.

-

Confirmation of Equilibrium: To validate that equilibrium was reached, analyze a sample at 24 hours and another at 48 hours. The solubility values should be within ±10% of each other.

Data Presentation

Results should be collated in a clear, concise table.

| pH of Medium | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (µM) |

| 2.0 (0.01 M HCl) | 25 | [Experimental Value] | [Calculated Value] |

| 7.4 (PBS) | 25 | [Experimental Value] | [Calculated Value] |

| 9.0 (Borate) | 25 | [Experimental Value] | [Calculated Value] |

| 7.4 (PBS) | 37 | [Experimental Value] | [Calculated Value] |

Stability Assessment and Degradation Pathway Elucidation

Understanding a compound's stability profile is essential for defining storage conditions, formulation strategies, and predicting shelf-life. A stability-indicating analytical method (SIAM) is the cornerstone of this assessment.

Theoretical Stability of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is generally stable but can be susceptible to cleavage under harsh pH conditions. Literature on related structures provides a predictive model for its degradation.[5]

-

Acid-Catalyzed Degradation: Under low pH conditions, the N-4 atom of the oxadiazole ring can become protonated. This activates the C5 carbon for nucleophilic attack (e.g., by water), leading to ring opening.[5]

-

Base-Catalyzed Degradation: At high pH, direct nucleophilic attack on the C5 carbon can occur, generating an anionic intermediate on N-4. Subsequent protonation by a donor like water facilitates ring opening.[5]

For this compound, this ring opening would likely yield 2-bromobenzonitrile as a primary degradant.

Caption: Proposed degradation pathways for the 1,2,4-oxadiazole ring.

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are used to intentionally degrade the sample to identify likely degradation products and validate the specificity of the analytical method.[6]

-

Stock Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile.

-

Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a sealed vial. An unstressed control (1 mL stock + 1 mL water) should also be prepared.

-

Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 4 hours.

-

Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid powder at 80°C for 48 hours, then dissolve in acetonitrile/water.

-

Photolytic Degradation: Expose the solution (in a quartz cuvette) to a photostability chamber (ICH Q1B option 2) for a defined period.

-

-

Sample Quenching: After incubation, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a final concentration of ~50 µg/mL with mobile phase.

-

Analysis: Analyze all stressed samples, along with the unstressed control, using a developed stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

The goal is to develop a method that can resolve the parent peak from all process impurities and degradation products.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point for a molecule of this polarity.

-

Mobile Phase: A gradient elution is typically required.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Causality: Formic acid is used to control the pH and ensure good peak shape for the heterocyclic compound.

-

-

Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 15-20 minutes. This ensures that early-eluting polar degradants and the late-eluting lipophilic parent compound are both resolved.

-

Detection: A photodiode array (PDA) detector is essential. It allows for the determination of peak purity by comparing spectra across the entire peak. A wavelength of ~254 nm is a reasonable starting point.

-

Validation: The method must be validated according to ICH guidelines, proving its specificity, linearity, accuracy, precision, and robustness.[7] The forced degradation samples are key to proving specificity.

Data Presentation: Forced Degradation Summary

| Stress Condition | Incubation Time/Temp | % Assay of Parent Compound | % Degradation | Number of Degradants |

| Control (Unstressed) | N/A | 100.0 | 0.0 | 0 |

| 0.1 M HCl | 24h @ 60°C | [Value] | [Value] | [Value] |

| 0.1 M NaOH | 4h @ 60°C | [Value] | [Value] | [Value] |

| 3% H₂O₂ | 24h @ RT | [Value] | [Value] | [Value] |

| Thermal (Solid) | 48h @ 80°C | [Value] | [Value] | [Value] |

| Photolytic | ICH Q1B | [Value] | [Value] | [Value] |

Conclusion and Forward Look

This guide outlines a comprehensive, robust, and scientifically-grounded strategy for the complete characterization of the . By integrating theoretical predictions with rigorous, multi-faceted experimental protocols—from high-throughput kinetic screens to gold-standard thermodynamic and forced degradation studies—researchers can build a data package that confidently informs critical decisions in the drug development pipeline. The provided methodologies are designed to be self-validating, ensuring the generation of trustworthy and reproducible data. This foundational knowledge is indispensable for guiding formulation development, predicting in vivo behavior, and ultimately, accelerating the translation of promising molecules into effective medicines.

References

-

Krasavin, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. Available at: [Link]

-

Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. Available at: [Link]

-

Marzullo, P., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc. Available at: [Link]

-

Kumar, K. A., et al. (2012). Comprehensive Review On The Chemistry Of 1,3,4-Oxadiazoles And Their Applications. International Journal of ChemTech Research. Available at: [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. Available at: [Link]

-

El-Sayed, N. F., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances. Available at: [Link]

-

De Luca, L., et al. (2022). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PMC - PubMed Central. Available at: [Link]

-

da Silva, G. G., et al. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. PMC - NIH. Available at: [Link]

-

Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]

-

Journal of Medicinal Chemistry. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Available at: [Link]

-

Deshpande, S. N., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. Available at: [Link]

-

International Journal of Pharmaceutical Investigation. (2022). Stability Indicating HPTLC Method Development and Validation for Quantification of Favipiravir in Bulk and Commercial Film Coate. International Journal of Pharmaceutical Investigation. Available at: [Link]

-

El-Sayed, N. F., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Publishing. Available at: [Link]

-

Cheng, P. T. W., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed. Available at: [Link]

-

IJNRD. (2023). Stability-Indicating HPTLC Method Development and Validation for analysis of Colchicine in the Bulk Drug and Tablet Dosage Forms. IJNRD. Available at: [Link]

-

MDPI. (2023). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

-

Journal of the Iranian Chemical Society. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. Available at: [Link]

-

Lund University Publications. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Shelke, S. (2015). Development and Validation of a Stability-Indicating HPTLC Assay Method for Idebenone. ResearchGate. Available at: [Link]

-

Deshpande, S. N., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme Connect. Available at: [Link]

-

RSC Publishing. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Publishing. Available at: [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

-

Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

-

Al-Shehri, M. M., et al. (2023). A Rapid and Sensitive Stability-Indicating Eco-Friendly HPTLC Assay for Fluorescence Detection of Ergotamine. MDPI. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. ijnrd.org [ijnrd.org]

Exploring the Biological Frontier: A Technical Guide to the Potential of 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Foreword: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the development of novel therapeutics. The 1,2,4-oxadiazole ring is one such "privileged scaffold," a five-membered heterocycle that has garnered significant attention for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] This unique combination of properties has led to the exploration of 1,2,4-oxadiazole derivatives across a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective applications.[3][4][5]

This technical guide delves into the untapped biological potential of a specific, yet under-explored, derivative: 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole . While direct and extensive biological data for this particular molecule remains nascent in publicly available literature, its structural motifs—a reactive bromophenyl group and a stabilizing methyl group appended to the versatile 1,2,4-oxadiazole core—provide a compelling rationale for its investigation as a potential therapeutic agent.

Herein, we will lay the groundwork for the systematic exploration of this compound. We will outline a robust synthetic strategy, propose key biological assays to probe its potential activities based on the established pharmacology of its chemical class, and provide detailed, field-proven protocols for these investigations. This guide is intended for researchers, scientists, and drug development professionals poised to explore the next wave of heterocyclic chemistry in medicine.

I. Strategic Synthesis of this compound

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of organic chemistry. One of the most common and reliable methods involves the cyclization of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride. The following protocol outlines a plausible and efficient pathway to synthesize the title compound.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of N'-hydroxy-2-bromobenzimidamide (2-Bromobenzamidoxime)

-

To a solution of 2-bromobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the amidoxime intermediate.

Step 2: Synthesis of this compound

-

Dissolve the N'-hydroxy-2-bromobenzimidamide (1.0 eq) in a suitable solvent such as pyridine or dioxane.

-

Cool the solution to 0°C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

II. Probing the Biological Potential: Hypothesized Activities and Experimental Validation

The presence of the 1,2,4-oxadiazole core, along with the electronically versatile bromophenyl substituent, suggests that this compound could exhibit a range of biological activities. The following sections outline the rationale for investigating its potential in key therapeutic areas and provide detailed protocols for in vitro validation.

A. Anticancer Potential: A Cytotoxicity Assessment

Rationale: Numerous studies have highlighted the potent anticancer activity of 1,2,4-oxadiazole derivatives against various human cancer cell lines.[6][7] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.[8] The bromophenyl moiety on our target compound can also contribute to its anticancer potential through halogen bonding and by providing a site for further structural modifications.

Experimental Validation: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][3]

Caption: Workflow for the MTT cell viability assay.

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for another 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Anti-inflammatory Potential: Targeting Cyclooxygenase (COX) Enzymes

Rationale: The 1,2,4-oxadiazole scaffold is present in compounds known to possess anti-inflammatory properties.[9][10] A common mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[11] Investigating the inhibitory activity of our target compound against COX-1 and COX-2 is a logical step in exploring its anti-inflammatory potential.

Experimental Validation: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes, which can be monitored colorimetrically.[12]

-

Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either human recombinant COX-1 or COX-2 enzyme to the appropriate wells. Add the test compound at various concentrations. Include a no-enzyme control, a 100% activity control (with enzyme but no inhibitor), and a positive control inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective inhibition).

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) to all wells.

-

Colorimetric Detection: Immediately monitor the appearance of oxidized TMPD by measuring the absorbance at 590-611 nm at regular intervals using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the 100% activity control and calculate the IC50 values for both COX-1 and COX-2. The selectivity index (IC50 COX-1 / IC50 COX-2) can then be calculated to determine the compound's preference for inhibiting COX-2.

C. Antimicrobial Potential: Determining Minimum Inhibitory Concentration (MIC)

Rationale: The 1,2,4-oxadiazole nucleus is a component of various compounds with demonstrated antibacterial and antifungal activities. The exploration of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.

Experimental Validation: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13]

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

III. Data Interpretation and Future Directions

The experimental protocols outlined above will generate quantitative data (IC50 and MIC values) that will provide the first insights into the biological potential of this compound.

-

Anticancer Activity: A low IC50 value against cancer cell lines would warrant further investigation into the mechanism of action, such as cell cycle analysis, apoptosis assays, and specific enzyme inhibition studies.

-

Anti-inflammatory Activity: A low IC50 value for COX-2 and a high selectivity index would suggest that the compound is a promising candidate for development as a selective anti-inflammatory agent with a potentially favorable safety profile.

-

Antimicrobial Activity: A low MIC value would indicate significant antimicrobial activity, prompting further studies against a broader panel of pathogens, including resistant strains, and determination of the minimum bactericidal concentration (MBC).

The 2-bromophenyl moiety serves as a valuable handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the synthesis of a library of analogues for structure-activity relationship (SAR) studies. This would allow for the optimization of potency and selectivity for the most promising biological activity identified in the initial screening.

References

- Chakrapani B, et al. Synthesis and examination of cytotoxic activity of 1,2,4-oxadiazole-fused-imidazothiadiazole derivatives. Pharmaceuticals (Basel). 2018;11(3):70.

- El-Sayed, M. A. A., et al. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024;39(1):2387552.

- Gaonkar, S. L., et al.

- Gomha, S. M., et al. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules. 2015;20(12):21686-21699.

-

Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

-

National Center for Biotechnology Information. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]

- Prakash, O., et al. ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Pharmaceutical Sciences and Research. 2013;4(9):3324-3334.

- Plech, T., et al. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel). 2020;13(6):111.

-

Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Published June 14, 2023. [Link]

- Singh, R. K., et al. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. 2021;15(1):27.

- Srinivas M, et al. Synthesis and antitumor activities of 1,2,4-oxadiazoles linked with benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters. 2016;26(15):3554-3558.

-

Tiwari, A. K., et al. Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazoles Conjugates. Juniper Publishers. Published March 30, 2022. [Link]

- Verma, A., et al. Synthesis and Antiinflammatory Activity of 2-[5'-(4-Pyridinyl)-1',2',3'-oxadiazol-2-yl. Asian Journal of Chemistry. 2007;19(6):4437-4444.

- Verma, S., et al. Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. 2022;106(11):3937-3955.

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Published May 1, 2013. [Link]

-

ResearchGate. MTT Proliferation Assay Protocol. Published June 15, 2025. [Link]

-

National Center for Biotechnology Information. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. [Link]

-

National Center for Biotechnology Information. An ELISA method to measure inhibition of the COX enzymes. [Link]

-

MDPI. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]979)

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. beta-static.fishersci.eu [beta-static.fishersci.eu]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. protocols.io [protocols.io]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Strategic Approach to the Preliminary Biological Screening of 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole: An In-Depth Technical Guide

Foreword: Charting the Course for a Novel 1,2,4-Oxadiazole Candidate

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its wide spectrum of biological activities.[1][2] Derivatives of this heterocycle have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[1][2][3][4] The subject of this guide, 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole, represents a novel chemical entity with untapped therapeutic potential. The strategic incorporation of a bromophenyl group at the 5-position and a methyl group at the 3-position warrants a systematic and rigorous preliminary biological evaluation to elucidate its bioactivity profile and guide future drug development efforts.

This technical guide eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke, logic-driven framework for the initial biological screening of this specific molecule. Our approach is grounded in the principles of efficiency and scientific integrity, ensuring that each experimental step provides maximal informational value, thereby constructing a robust foundation for subsequent, more targeted investigations. We will navigate from foundational in silico predictions through a cascade of in vitro assays, each chosen for its relevance to the known activities of the 1,2,4-oxadiazole class and its ability to provide a holistic preliminary assessment of the compound's biological potential.

Chapter 1: The Foundational Blueprint - In Silico Profiling and Physicochemical Characterization

Before embarking on resource-intensive wet lab experiments, a comprehensive in silico and physicochemical characterization is paramount. This initial phase serves as a critical filter, predicting the compound's "drug-likeness" and potential liabilities, thus informing the subsequent experimental design.

Gauging "Drug-Likeness": Lipinski's Rule of Five

Lipinski's Rule of Five is a venerable guideline in drug discovery for predicting the oral bioavailability of a chemical compound.[5][6] It posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

-

No more than 5 hydrogen bond donors.

-

No more than 10 hydrogen bond acceptors.

-

A molecular mass of less than 500 Daltons.

-

An octanol-water partition coefficient (log P) not greater than 5.[7]

Slavish adherence is not mandated, but it provides a valuable initial assessment of the compound's physicochemical properties.[8]

Table 1: In Silico Physicochemical Properties of this compound

| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | ~253.07 g/mol | ✓ |

| Hydrogen Bond Donors | 0 | ✓ |

| Hydrogen Bond Acceptors | 3 | ✓ |

| Log P (Predicted) | ~2.8-3.2 | ✓ |

Note: Predicted values can be obtained using various computational tools.

Predicting Pharmacokinetic Fate: In Silico ADMET Profiling

Computational tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) have revolutionized early-stage drug discovery.[9][10] These platforms leverage machine learning and extensive databases to forecast a compound's behavior in a biological system, flagging potential issues long before they would be discovered experimentally.[11][12][13]

Table 2: Predicted ADMET Profile of this compound

| ADMET Property | Prediction | Implication for Further Studies |

| Absorption | ||

| Human Intestinal Absorption | High | Favorable for oral administration. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for crossing the intestinal barrier. |

| Distribution | ||

| Blood-Brain Barrier Penetration | Likely | May have CNS activity; consider for neurological applications. |

| Plasma Protein Binding | High | May affect free drug concentration and efficacy. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Possible Inhibitor | Potential for drug-drug interactions.[14] |

| CYP450 3A4 Inhibition | Unlikely | Lower risk of interaction with co-administered drugs. |

| Excretion | ||

| Renal Organic Cation Transporter | Unlikely Substrate | Primary excretion route may be metabolic. |

| Toxicity | ||

| AMES Mutagenicity | Negative | Low likelihood of being a mutagen. |

| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity. |

Note: These are hypothetical predictions and should be confirmed experimentally. Various platforms like ADMET-AI or commercial software can be used for these predictions.[11][12]

Chapter 2: The Initial Biological Interrogation - A Tiered Screening Cascade

The following experimental workflow is designed as a logical progression, starting with broad cytotoxicity assessments and moving towards more specific antimicrobial and mechanistic assays. This tiered approach ensures that resources are focused on the most promising avenues of investigation.

Caption: A tiered workflow for the preliminary biological screening of novel compounds.

Chapter 3: Experimental Protocols - A Guide to Self-Validating Methodologies

The trustworthiness of preliminary screening data hinges on the robustness of the experimental protocols. The following methodologies are detailed to ensure reproducibility and clarity.

Protocol: Broad-Spectrum Cytotoxicity Screening via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[15]

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of human cancer cell lines and a non-cancerous cell line.

Materials:

-

Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon)).[3][16]

-

Non-cancerous human cell line (e.g., HEK293 (embryonic kidney)).

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).

-

This compound (stock solution in DMSO).

-

MTT reagent (5 mg/mL in PBS).

-

DMSO.

-

96-well cell culture plates.

-

Multi-channel pipette.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[17]

Table 3: Hypothetical Cytotoxicity Data for this compound

| Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | 15.8 |

| A549 (Lung Cancer) | 22.4 |

| HCT-116 (Colon Cancer) | 18.2 |

| HEK293 (Non-cancerous) | > 100 |

Protocol: Primary Antimicrobial Screening via Agar Well Diffusion Assay

This method provides a qualitative assessment of a compound's ability to inhibit the growth of various microorganisms.[18]

Objective: To screen this compound for activity against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative)).

-

Fungal strain (e.g., Candida albicans).

-

Mueller-Hinton Agar (for bacteria), Sabouraud Dextrose Agar (for fungi).

-

Sterile swabs.

-

Sterile cork borer (6 mm).

-

Test compound solution (e.g., 1 mg/mL in DMSO).

-

Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Negative control (DMSO).

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly spread the inoculum onto the surface of the agar plates using a sterile swab.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to separate wells.

-

Incubation: Incubate bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Protocol: Preliminary Enzyme Inhibition Assay

Enzyme assays are fundamental in drug discovery for identifying molecules that modulate the activity of specific enzymes.[19][20] The choice of enzyme will be guided by the known activities of 1,2,4-oxadiazole derivatives, which have shown inhibitory effects on various kinases and proteases.

Objective: To perform a preliminary screen of this compound for inhibitory activity against a representative enzyme (e.g., a serine protease or a tyrosine kinase).

Materials:

-

Target enzyme.

-

Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate).

-

Assay buffer.

-

Test compound.

-

Positive control inhibitor.

-

96-well microplate.

-

Microplate reader (absorbance or fluorescence).

Procedure:

-

Assay Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Include wells for a positive control inhibitor and a no-inhibitor control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

-

Kinetic or Endpoint Reading: Measure the change in absorbance or fluorescence over time (kinetic assay) or after a fixed incubation period (endpoint assay).[21]

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC₅₀ value.

Conclusion: Synthesizing a Preliminary Biological Profile

This in-depth technical guide outlines a rational and efficient pathway for the preliminary biological screening of this compound. By commencing with in silico predictions and progressing through a tiered cascade of in vitro assays, researchers can systematically build a comprehensive initial profile of this novel compound. The data generated from these studies will be instrumental in identifying the most promising therapeutic avenues for this molecule and will provide a solid, evidence-based foundation for its continued development as a potential drug candidate. The emphasis on robust, self-validating protocols ensures the integrity of the initial findings, a critical component for the successful translation of a promising molecule from the bench to the clinic.

References

-

Biernacki, K., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3198. Available at: [Link]

-

Giebułtowicz, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Available at: [Link]

-

Nayak, S. K., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 27. Available at: [Link]

-

Ayoup, M. S., et al. (2021). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 12(10), 1711-1726. Available at: [Link]

-

ResearchGate. (n.d.).[3][4][22]-Oxadiazoles: Synthesis and Biological Applications. Available at: [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

-

ADMET-AI. (n.d.). Retrieved from [Link]

-

Wikipedia. (2023). Lipinski's rule of five. Available at: [Link]

-

BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

-

Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

-

PubMed Central. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Available at: [Link]

-

PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Available at: [Link]

-

Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Available at: [Link]

-

ResearchGate. (n.d.). Primary screening for antibacterial activity of synthetic compounds... Available at: [Link]

-

Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. Available at: [Link]

-

ACS Publications. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Available at: [Link]

-

ResearchGate. (2019). Synthesis and biological evaluation of 1,2,4-oxadiazole linked imidazopyrazine derivatives as anticancer agents. Available at: [Link]

-

ResearchGate. (2022). Synthesis and Biological Evaluation of Ary 1,2,4-Oxadiazole Incorporated (2-(Oxazol)-1H-imidazoles as Anticancer Agents. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Available at: [Link]

-

MDPI. (2021). Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches. Available at: [Link]

-

ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. Available at: [Link]

-

ResearchGate. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Available at: [Link]

-

Simulations Plus. (n.d.). ADMET Predictor®. Available at: [Link]

-

ACS Publications. (2021). Synthesis and Screening of New[1][3][4]Oxadiazole,[3][4][22]Triazole, and[3][4][22]Triazolo[4,3-b][3][4][22]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Available at: [Link]

-

BioIVT. (n.d.). Enzyme Inhibition & DDI Studies. Available at: [Link]

-

MDPI. (2020). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]

- Google Patents. (n.d.). Methods of screening for antimicrobial compounds.

-

PubMed Central. (2016). BDDCS, the Rule of 5 and Drugability. Available at: [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: [Link]

-

Pharmaron. (n.d.). ADMET Predictor: In Silico Screening | Early Drug Discovery. Available at: [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Available at: [Link]

-

Scientific Research Publishing. (2026). In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Available at: [Link]

-

YouTube. (2023). functional in vitro assays for drug discovery. Available at: [Link]

Sources

- 1. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 6. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]